molecular formula C19H20N2O B15063570 3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one CAS No. 40281-34-3

3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one

Cat. No.: B15063570
CAS No.: 40281-34-3
M. Wt: 292.4 g/mol
InChI Key: NFLGRPGGSIWLGW-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one is a complex organic compound that features an indole ring, a dimethylamino group, and a phenylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . This method can be further optimized by using N-trifluoroacetyl enehydrazines as substrates, allowing for milder reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted one-pot Heck isomerization-Fischer indolization sequences has also been reported for efficient preparation of polyfunctional indoles .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The indole ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The dimethylamino group may also play a role in enhancing its binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one is unique due to the presence of the dimethylamino group and the phenylpropanone moiety, which confer distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

40281-34-3

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

3-(dimethylamino)-1-(1H-indol-3-yl)-2-phenylpropan-1-one

InChI

InChI=1S/C19H20N2O/c1-21(2)13-17(14-8-4-3-5-9-14)19(22)16-12-20-18-11-7-6-10-15(16)18/h3-12,17,20H,13H2,1-2H3

InChI Key

NFLGRPGGSIWLGW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)C(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

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